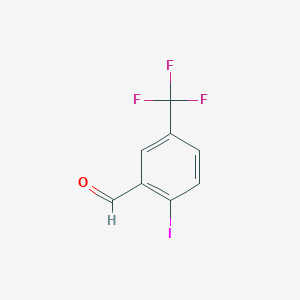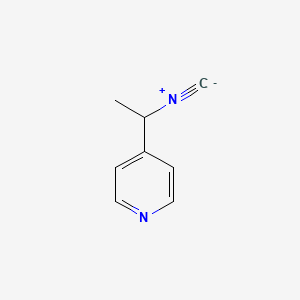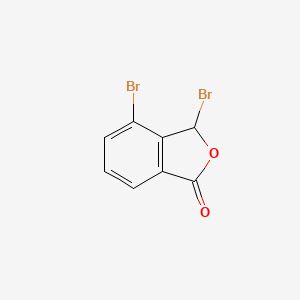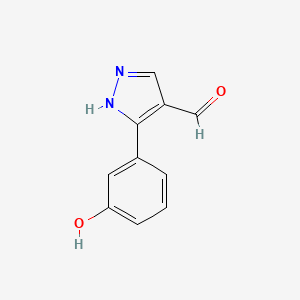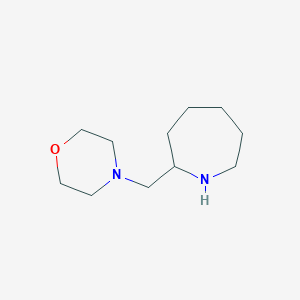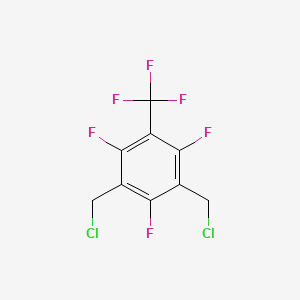
3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride
Overview
Description
Compounds with multiple chloromethyl and trifluoromethyl groups, like the one you mentioned, are often used in organic synthesis due to their reactivity . For example, 3,5-Bis(trifluoromethyl)benzyl chloride is a compound with similar functional groups .
Synthesis Analysis
The synthesis of these types of compounds often involves halogenation and fluorination reactions . For instance, 3,5-Bis(trifluoromethyl)benzyl chloride has been used in the preparation of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
These compounds can participate in various chemical reactions due to the presence of reactive chloromethyl and trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Scientific Research Applications
Synthesis of Fluorinated Compounds
Research on 3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride has contributed to the synthesis of various fluorinated compounds. For example, Sipyagin et al. (2004) reported the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives from related disulfides, highlighting the role of fluorine-containing substituents in enhancing nucleophilic substitution reactions in aromatic rings (Sipyagin et al., 2004).
Applications in Organic Synthesis
The compound is used in organic synthesis due to its electrophilic fluorination capabilities. Banks (1998) discussed the applications of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), highlighting its role as a site-selective electrophilic fluorinating agent in organic synthesis (Banks, 1998).
Development of Fluorinated Polymers
Chung and Hsiao (2008) explored the creation of novel fluorinated polyimides, demonstrating the utility of fluorinated compounds in developing materials with specific desirable properties like low dielectric constants and high thermal stability (Chung & Hsiao, 2008).
Versatility in Fluorination Reactions
Stavber (2011) highlighted the versatility of SelectfluorTM F-TEDA-BF4, a related fluorinating agent, in various organic synthesis reactions, emphasizing its role beyond fluorination, including in "fluorine-free" functionalizations (Stavber, 2011).
Synthesis of Novel Pesticides
The compound has applications in the synthesis of novel pesticides, as demonstrated by Liu An-chan (2015), who developed a process for creating potent growth-retarding agents against pests (Liu An-chan, 2015).
Mechanism of Action
Target of Action
Similar compounds have been used as chemical intermediates in research , suggesting that its targets could be varied depending on the specific reactions it is involved in.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride may interact with its targets to form new bonds, leading to changes in the structure of the target molecules.
Biochemical Pathways
Given its potential use in organic transformations , it could be involved in various biochemical pathways depending on the specific reactions it is used in.
Result of Action
Given its potential use in organic transformations , it could lead to the formation of new molecules with different properties.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-bis(chloromethyl)-2,4,6-trifluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F6/c10-1-3-6(12)4(2-11)8(14)5(7(3)13)9(15,16)17/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEUUUFAEGUGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)C(F)(F)F)F)CCl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)


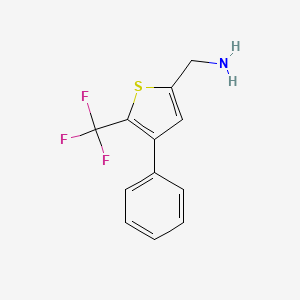
![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)
![4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B3043492.png)
